

Chemical Profile and Properties of Ortataxel

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Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

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The table below summarizes the core chemical and regulatory information available for **ortataxel**.

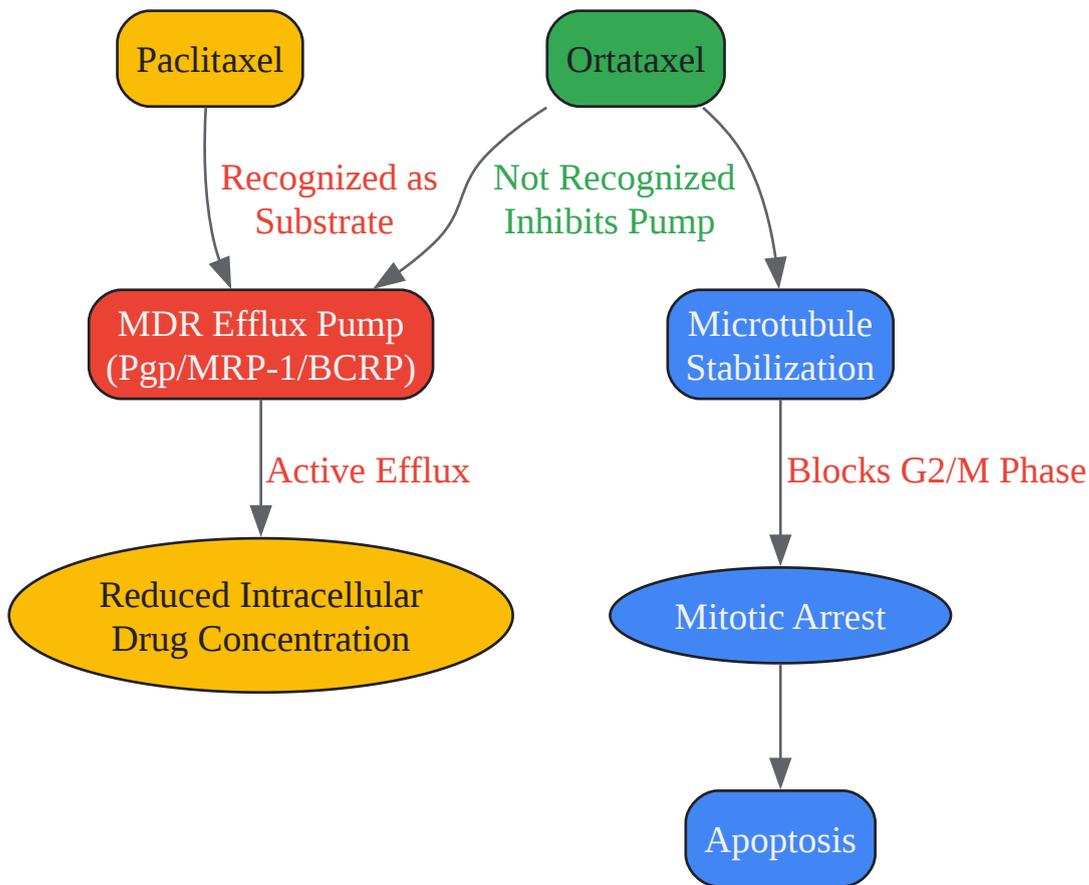
Property	Description
Generic Name	Ortataxel (SB-T-101131) [1]
Type	Small Molecule [2]
CAS Number	186348-23-2 [3] [2]
Chemical Formula	C44H57NO17 [2]
Unique Ingredient Identifier	8H61Y4E29N [3] [2]
Drug Category	Antineoplastic Agent; Taxane [3]
Regulatory Status	Investigational; No FDA, EMA, or other major agency approvals identified [2].

Pre-clinical and Early Clinical Development Data

Ortataxel is a next-generation taxane designed to overcome key limitations of older taxanes like paclitaxel. The following table summarizes its documented mechanisms and early testing.

Aspect	Key Findings from R&D
Primary Mechanism	Binds to β -tubulin, stabilizes microtubules, arrests cell cycle at G2/M phase, induces apoptosis [4] [1].
Key Differentiator	Effective against multidrug-resistant (MDR) cancer cell lines [1].
MDR Mechanism	Not a substrate for P-glycoprotein (Pgp); acts as a broad-spectrum modulator that inhibits drug efflux by Pgp, MRP-1, and BCRP transporters [5] [1].
Chemical Modification	Features an isobutenyl group at the C3' position (instead of a phenyl group in paclitaxel), reducing recognition by efflux pumps [1].
Tested Cancer Types (Clinical Trials)	Lymphoma, Lung Cancer, Glioblastoma, Kidney Cancer [2].
Clinical Trial Status	Phase II trials listed as "Completed" or "UNKNOWN" (sponsored by Theradex and Mario Negri Institute) [2].

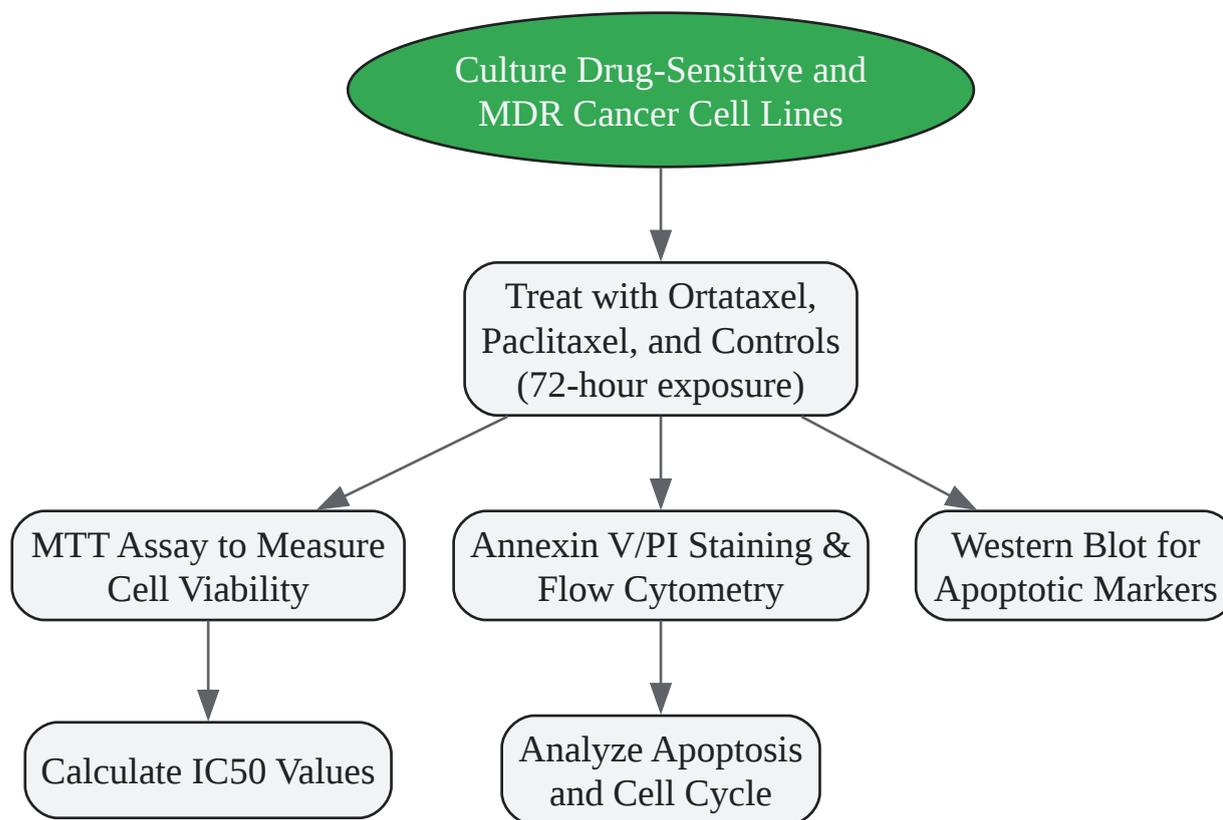
Ortaxel's ability to overcome multidrug resistance is its most significant advantage. The following diagram illustrates this mechanism and its cellular consequences.



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Experimental Protocol for Cytotoxicity and MDR Reversal

While a specific administration protocol for **ortataxel** is not published, the following workflow synthesizes standard methodologies from relevant taxane research [1]. This can serve as a template for *in vitro* investigation.



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Detailed Methodology

This protocol is adapted from procedures used to evaluate the novel taxane DFV-**ortataxel** [1].

• Cell Line Preparation

- Use paired cell lines: one drug-sensitive (e.g., MCF-7) and one with documented Pgp-mediated resistance (e.g., MCF-7R).
- Culture cells in recommended medium (e.g., DMEM + 10% FBS) at 37°C with 5% CO₂.
- Seed cells in 96-well plates and flat-bottom culture dishes at a density of 5 x 10³ to 1 x 10⁴ cells per well/plate. Allow cells to adhere for 24 hours.

• Drug Treatment & Cytotoxicity Assay (MTT)

- **Test Compounds:** **Ortataxel**, paclitaxel (positive control), and a vehicle control (e.g., DMSO).
- Prepare a serial dilution of each drug (e.g., 1 nM, 5 nM, 10 nM, 100 nM, 1 μM).
- Add the drug solutions to the cultured cells. Incubate for 72 hours.
- After incubation, add MTT reagent (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

- Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
 - Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
- **Analysis of Apoptosis and Cell Cycle (Flow Cytometry)**
 - Treat cells in culture dishes with **ortataxel** and controls at their respective IC₅₀ concentrations for 48 hours.
 - **Apoptosis Assay:** Harvest cells. Use an Annexin V-FITC/PI double-staining kit according to the manufacturer's instructions. Analyze stained cells immediately using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
 - **Cell Cycle Analysis:** For the same samples, fix cells in 70% ethanol overnight at -20°C. Treat with RNase and stain DNA with PI. Analyze DNA content via flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
 - **Western Blot Analysis**
 - Lyse treated cells to extract total protein.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-7, PARP, Bcl-2, Bax) and a loading control (e.g., β-Actin).
 - Incubate with an HRP-conjugated secondary antibody and visualize bands using enhanced chemiluminescence (ECL) reagent.

Critical Considerations for R&D

- **Formulation & Delivery:** A significant research gap exists concerning the formulation of **ortataxel** for intravenous infusion. Unlike paclitaxel, which requires solvents like Cremophor EL that cause hypersensitivity [6] [4], **ortataxel**'s optimal formulation (e.g., solvent-based, nanoparticle, albumin-bound) is undefined. This is a critical area for development.
- **Metabolic Stability:** A known challenge with **ortataxel**'s C3' isobutenyl group is its susceptibility to hydroxylation by CYP 3A4 enzymes [1]. This could impact its half-life and bioavailability. Research into prodrugs or analogues like 3'-difluorovinyl-**ortataxel** (DFV-OTX) aims to block this metabolic pathway [1].
- **Safety & Toxicity Profile:** The specific adverse event profile of **ortataxel** in humans is not well-documented in the available literature. However, based on the taxane class, expected toxicities could include bone marrow toxicity and peripheral neuropathy [6]. Its development as a clinical MDR modulator was noted to be limited by its own cytotoxicity [5].

Future Research Directions

Future work should prioritize defining a clinically viable **iv formulation** and conducting comprehensive **pharmacokinetic and toxicology studies**. Its promising role as a broad-spectrum MDR modulator also supports its investigation in **combination therapies** with other anticancer agents [7] [5].

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